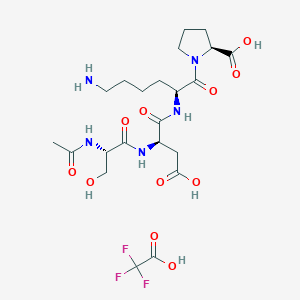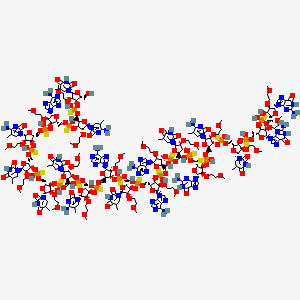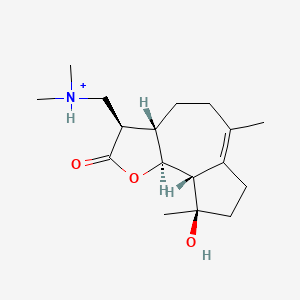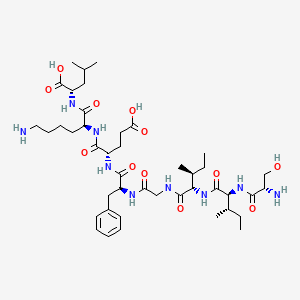
N-Acetyl-Ser-Asp-Lys-Pro (TFA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-Ser-Asp-Lys-Pro (TFA) is an endogenous tetrapeptide secreted by bone marrow. It is a specific substrate for the N-terminal site of angiotensin-converting enzyme (ACE). This compound plays a significant role in various biological processes, including the regulation of hematopoietic stem cell proliferation and the inhibition of fibrosis and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-Ser-Asp-Lys-Pro (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail containing TFA.
Industrial Production Methods
Industrial production of N-Acetyl-Ser-Asp-Lys-Pro (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-Ser-Asp-Lys-Pro (TFA) undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The aspartic acid residue can undergo reduction to form aspartate.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Major Products
The major products formed from these reactions include smaller peptides or amino acids resulting from the cleavage of peptide bonds. Oxidation and reduction reactions modify the functional groups on the amino acid residues .
Scientific Research Applications
N-Acetyl-Ser-Asp-Lys-Pro (TFA) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Plays a role in regulating hematopoietic stem cell proliferation and differentiation.
Medicine: Investigated for its potential therapeutic effects in treating fibrosis, inflammation, and hypertension.
Industry: Utilized in the development of peptide-based drugs and as a research tool in various biochemical assays .
Mechanism of Action
N-Acetyl-Ser-Asp-Lys-Pro (TFA) exerts its effects by interacting with the N-terminal site of angiotensin-converting enzyme (ACE). This interaction inhibits the enzyme’s activity, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. The compound also inhibits the phosphorylation of Smad2 in cardiac fibroblasts, reducing fibrosis and inflammation .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-Ser-Asp-Lys-Pro acetate: Another form of the compound with similar biological activity.
Thymosin beta4: A precursor protein that is enzymatically cleaved to produce N-Acetyl-Ser-Asp-Lys-Pro (TFA).
Angiotensin-converting enzyme inhibitors: A class of compounds that also inhibit ACE activity but through different mechanisms
Uniqueness
N-Acetyl-Ser-Asp-Lys-Pro (TFA) is unique due to its specific interaction with the N-terminal site of ACE and its role in regulating hematopoietic stem cell proliferation. Unlike other ACE inhibitors, it selectively targets quiescent progenitor cells and has anti-fibrotic and anti-inflammatory properties .
Properties
Molecular Formula |
C22H34F3N5O11 |
|---|---|
Molecular Weight |
601.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H33N5O9.C2HF3O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;3-2(4,5)1(6)7/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);(H,6,7)/t12-,13+,14-,15-;/m0./s1 |
InChI Key |
LKOFRAPICMDYPN-UOIZBMALSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Cyclopropylamino)-5-{[3-(Trifluoromethyl)phenyl]amino}pyrimido[4,5-C]quinoline-8-Carboxylic Acid](/img/structure/B10775106.png)
![4-(Benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine](/img/structure/B10775111.png)
![sodium;11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B10775119.png)
![(1S,2R,4S,5S,6S,8S,9S,10R,13R,16S,17S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775123.png)

![3-(Cyclopropylamino)-5-[3-(trifluoromethyl)anilino]pyrimido[4,5-c]quinoline-8-carboxylate](/img/structure/B10775133.png)
![5-[(E)-2-(2-amino-5-methylpyridin-3-yl)ethenyl]-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B10775135.png)
![[Met5]-Enkephalin, amide TFA](/img/structure/B10775154.png)
![(1S,2R,3R,4S,5S,6S,8S,9S,10S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775166.png)

![(1R,5R,8S,9R,10R,13S)-11-Ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775190.png)
![(4R)-4-(4-cyano-2-methylsulfonylphenyl)-3,6-dimethyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4H-pyrimidine-5-carbonitrile](/img/structure/B10775196.png)
![sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetic acid](/img/structure/B10775206.png)
